molecular formula C16H19N3O3 B2394077 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1235218-86-6

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2394077
CAS No.: 1235218-86-6
M. Wt: 301.346
InChI Key: VCIGQHJVSQZMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetamide class, characterized by a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety linked via an acetamide bridge to a substituted pyrazole ring (1-isopropyl-3-methyl-1H-pyrazol-5-yl). The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in medicinal and agrochemical research due to its metabolic stability and ability to engage in π-π interactions. The pyrazole ring, substituted with isopropyl and methyl groups, introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)19-15(6-11(3)18-19)17-16(20)8-12-4-5-13-14(7-12)22-9-21-13/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIGQHJVSQZMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole structure.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole rings through an acetamide linkage. This can be done using acetic anhydride and a suitable base like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting these targets, the compound can affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(Benzo[d][1,3]dioxol-5-yl)-2-(Benzylthio)acetamide Derivatives (K-1 to K-22)

  • Structural Differences : The K-series compounds () replace the pyrazole ring with a benzylthio group (-S-benzyl) at the acetamide’s α-position.
  • Synthesis : Synthesized in three steps with yields of 37–90%, higher efficiency than typical multi-heterocyclic systems.
  • Applications : Designed for agricultural use, likely targeting pest enzymes or receptors. The benzylthio group may enhance membrane permeability compared to the pyrazole’s steric hindrance.
  • Key Data: Feature K-Series Target Compound Heterocycle None (benzylthio) Pyrazole Yield Range 37–90% Not reported Application Agricultural Not specified

KCH-1521: N-Acylurea Derivative

  • Structural Differences : KCH-1521 () replaces the acetamide with an N-acylurea group and introduces a benzo[d][1,3]dioxol-5-yloxy (ether-linked) moiety.
  • Bioactivity : Acts as a talin modulator in human umbilical vein endothelial cells (HUVECs), suggesting applications in vascular biology. The acylurea group may enhance hydrogen-bonding interactions with protein targets compared to acetamide.
  • Key Insight : Ether linkages (vs. direct methylenedioxy in the target compound) alter electronic properties and solubility.

2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structural Differences: This analogue () substitutes the benzo[d][1,3]dioxol-5-yl group with a 4-chlorophenyl ring and introduces a cyano group at the pyrazole’s 3-position.
  • The absence of the methylenedioxy ring reduces metabolic stability but may improve synthetic accessibility.

Thiazole-Linked Analogues ()

  • Structural Differences : Compounds such as 7 () and 5b () replace the pyrazole with thiazole or benzothiazole rings. For example, 5b features a 4-phenylthiazole linked to the acetamide.
  • Bioactivity : Thiazole derivatives (e.g., ) exhibit anti-inflammatory and antibacterial activities, attributed to the thiazole’s electron-rich sulfur atom and planar structure.
  • Synthesis : Requires coupling of acid chlorides with thiazole amines, often using HATU/DIPEA activation (). Yields (~45%) are lower than K-series derivatives.

Difluorobenzo[d][1,3]dioxol-5-yl Derivatives (Compound B1)

  • Structural Differences: B1 () incorporates a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group and a spirocyclic indene-oxazolidinone system.
  • Implications: Fluorination enhances metabolic stability and bioavailability.

Pyrazole Derivatives with tert-Butyl Substituents ()

  • Structural Differences : Compound 1 () retains the benzo[d][1,3]dioxol-5-yl group but replaces the acetamide with a 3-tert-butyl-4,5-dihydropyrazole.
  • Applications : Anticonvulsant activity is reported for similar pyrazole derivatives, suggesting neurological applications. The tert-butyl group may enhance blood-brain barrier penetration.

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a benzo[d][1,3]dioxole moiety linked to a pyrazole derivative, which is hypothesized to contribute to its biological properties.

Antifibrotic Activity

Recent studies have indicated that similar compounds with the benzo[d][1,3]dioxole structure exhibit significant antifibrotic activity. For instance, compounds containing this scaffold have been shown to inhibit collagen synthesis in hepatic stellate cells, which play a pivotal role in liver fibrosis. The mechanism involves the suppression of transforming growth factor-beta (TGF-β) signaling pathways, leading to reduced collagen deposition .

Antitumor Properties

Research on related compounds suggests potential antitumor effects. For example, compounds that structurally resemble 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. For example:

CompoundCell LineIC50 (μM)
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamideHepG245.69
Similar Compound AMCF740.00
Similar Compound BA54935.81

These results indicate that the compound exhibits promising activity against liver cancer cells while also being effective against breast and lung cancer cell lines.

Mechanistic Insights

The mechanism of action for antifibrotic activity was explored using ELISA assays to measure collagen type I alpha 1 (COL1A1) protein expression levels in treated hepatic stellate cells. Results demonstrated a significant reduction in COL1A1 expression following treatment with the compound, suggesting its potential as an antifibrotic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.